2-Bromo-5-propylthiophene
Overview
Description
“2-Bromo-5-propylthiophene” is an organic compound with the molecular formula C7H9BrS and a molecular weight of 205.12 . It is one of the numerous organic compounds in the comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-propylthiophene” consists of a thiophene ring with a bromine atom attached at the 2nd position and a propyl group attached at the 5th position . The InChI code for this compound is 1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3
.
Physical And Chemical Properties Analysis
“2-Bromo-5-propylthiophene” is a liquid at room temperature . The exact values for its density, boiling point, and melting point are not available .
Scientific Research Applications
1. Ipso Attack in Nitration Reactions
The study by Mochalov et al. (1981) examines the transformations of 5-bromo-2-cyclopropylthiophene during nitration, revealing insights into ipso attack mechanisms in thiophene rings. This research highlights the chemical behavior of bromothiophene derivatives in specific reaction conditions, which is crucial for understanding their reactivity and potential applications in organic synthesis (Mochalov et al., 1981).
2. Chemoselective Bromination in Organic Synthesis
Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, a process relevant to the synthesis of bromo-substituted thiophene analogs. This research contributes to the understanding of how bromine atoms are introduced into different positions in a molecule, impacting the synthesis of various organic compounds including those related to 2-bromo-5-propylthiophene (Shirinian et al., 2012).
Safety And Hazards
Future Directions
While specific future directions for “2-Bromo-5-propylthiophene” are not mentioned, thiophene derivatives have shown a wide variety of applications including in agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4 in thiophene derivatives is useful for halogen exchange or coupling chemistry .
properties
IUPAC Name |
2-bromo-5-propylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSRFANKVHIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618241 | |
Record name | 2-Bromo-5-propylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-propylthiophene | |
CAS RN |
172319-75-4 | |
Record name | 2-Bromo-5-propylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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